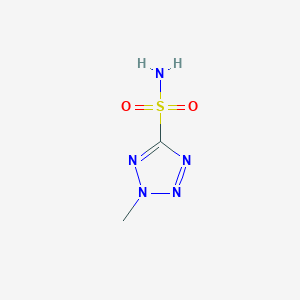

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

Description

Properties

IUPAC Name |

2-methyltetrazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5O2S/c1-7-5-2(4-6-7)10(3,8)9/h1H3,(H2,3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPZIDZEYOJLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859551-60-2 | |

| Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole with sulfonamide derivatives. One common method includes the use of sodium azide and nitriles in the presence of catalysts such as zinc salts or iodine. The reaction is usually carried out in solvents like water or acetonitrile under moderate conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods utilize water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields. The use of microwave-assisted synthesis and catalytic processes has also been explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted tetrazoles, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide have been extensively studied. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

| Klebsiella pneumoniae | 150 µg/mL |

In a study by Hutchinson and Naylor, tetrazole derivatives demonstrated significant antibacterial activity with MIC values comparable to established antibiotics like penicillin . The structure-activity relationship (SAR) indicated that modifications to the tetrazole ring can enhance antibacterial efficacy.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties against several viruses.

Case Study: Inhibition of Herpes Simplex Virus

A series of tetrazole compounds were evaluated for their ability to inhibit the replication of Herpes Simplex Virus types 1 and 2. The results showed that certain derivatives effectively inhibited viral DNA polymerase activity, suggesting potential as antiviral agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines.

Data Table: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| HT1080 (Fibrosarcoma) | 12 |

In vitro studies demonstrated that the compound significantly reduced cell viability in these lines at concentrations above 10 µM . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Antiprotozoal Activity

The antiprotozoal activity of this compound has been explored against pathogens such as Plasmodium falciparum and Trypanosoma brucei.

Case Study: In Vitro Evaluation

A study reported that derivatives with a tetrazole moiety exhibited submicromolar activity against P. falciparum, with IC50 values ranging from 0.180 µM to 0.606 µM. These compounds showed promise for further development as antimalarial agents .

Mechanism of Action

The mechanism of action of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to active sites of enzymes and inhibit their activity. This property makes it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, highlighting variations in substituents, molecular properties, and applications:

Comparison with Non-Tetrazole Sulfonamides

Triazolo-pyrimidine sulfonamides (e.g., flucarbazone, penoxsulam) share the sulfonamide pharmacophore but differ in heterocyclic core and substituents:

- Flucarbazone (C₁₂H₁₀F₃N₅O₄S): Features a trifluoromethoxyphenyl group, conferring herbicidal activity against grassy weeds via ALS inhibition.

- Penoxsulam (C₁₆H₁₄F₂N₆O₆S): Contains a difluorophenyl-triazolo-pyrimidine system, offering broad-spectrum weed control but lower metabolic stability than tetrazole analogs.

Biological Activity

2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide is a member of the tetrazole family, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential applications in various fields.

Target Interactions

Tetrazoles, including this compound, interact with numerous biological targets through non-covalent interactions. These compounds often act as nonclassical bioisosteres of carboxylic acids due to their similar pKa values, allowing them to substitute carboxyl groups in pharmacological agents.

Biochemical Pathways

The compound exhibits a wide range of biological activities:

- Antibacterial and Antifungal : Effective against various bacterial and fungal strains.

- Antitumor : Demonstrates cytotoxic effects on cancer cells.

- Analgesic and Anti-inflammatory : Reduces pain and inflammation through cyclooxygenase inhibition.

- Antidiabetic and Anticonvulsant : Exhibits potential in managing diabetes and seizures.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest enhanced lipid solubility compared to traditional carboxylic acids. This characteristic facilitates better penetration through cell membranes, which is crucial for its therapeutic efficacy.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have highlighted the anticancer properties of tetrazole derivatives. For instance:

- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on colorectal cancer cell lines (DLD-1 and HT-29). The mechanism involved the inhibition of Bruton’s tyrosine kinase (BTK), leading to apoptosis activation .

- Another investigation found that these compounds can induce cell cycle arrest by upregulating tumor suppressor genes such as TP53 while downregulating cyclin-dependent kinases (CDK) .

Q & A

Q. What cross-disciplinary approaches integrate crystallography and biochemical assays for mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.